Product packaging for 1-Propoxymethyl-6-(phenylthio)thymine(Cat. No.:CAS No. 133563-27-6)

1-Propoxymethyl-6-(phenylthio)thymine

Cat. No.: B12795508
CAS No.: 133563-27-6
M. Wt: 306.4 g/mol
InChI Key: VLJGNNUWYMFUAN-UHFFFAOYSA-N
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Description

1-Propoxymethyl-6-(phenylthio)thymine (CAS 133563-27-6) is a synthetic organic compound with the molecular formula C 15 H 18 N 2 O 3 S and a molecular weight of 306.38 g/mol . This compound is a derivative of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) chemical class, which comprises the first non-nucleoside reverse transcriptase inhibitors (NNRTIs) ever described . These compounds are specifically targeted at the HIV-1 Reverse Transcriptase (RT), a critical enzyme responsible for viral replication . As a research chemical, this HEPT analogue is of significant value in medicinal chemistry and antiviral discovery programs, particularly in the structure-activity relationship (SAR) study and combinatorial design of new inhibitors active against HIV-1 . The compound is intended for use in non-clinical research, such as in vitro biological screening and enzymatic assays, to explore novel therapeutic agents and understand mechanisms of viral resistance. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O3S B12795508 1-Propoxymethyl-6-(phenylthio)thymine CAS No. 133563-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133563-27-6

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

5-methyl-6-phenylsulfanyl-1-(propoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O3S/c1-3-9-20-10-17-14(11(2)13(18)16-15(17)19)21-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,18,19)

InChI Key

VLJGNNUWYMFUAN-UHFFFAOYSA-N

Canonical SMILES

CCCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Modification Strategies for 1 Propoxymethyl 6 Phenylthio Thymine Analogues

Regiospecific Synthesis of the Pyrimidine (B1678525) Core

The pyrimidine core of these analogues is typically constructed from readily available starting materials, with 6-methyluracil (B20015) being a common precursor. A key transformation in the synthesis of the target compound is the introduction of the phenylthio group at the C6 position. One efficient method to achieve this is through the lithiation of a protected 6-methyluracil derivative, followed by quenching with an electrophilic sulfur source. clockss.org

Initially, the N1 and N3 positions of 6-methyluracil can be protected, for instance, as benzoyl derivatives. This protected compound is then treated with a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LHMDS) at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This step selectively deprotonates the C6-methyl group, generating a reactive lithiated intermediate. The subsequent reaction of this lithio derivative with diphenyl disulfide (PhS)₂ introduces the phenylthio group at the C6-methyl position, yielding a 6-(phenylthiomethyl)uracil derivative.

Functionalization at the N1 Position: Introduction of the Propoxymethyl Moiety and Related Acyclic Groups

The biological activity of these NNRTIs is highly dependent on the nature of the acyclic side chain at the N1 position of the pyrimidine ring. Therefore, controlled and regioselective functionalization at this position is a critical aspect of the synthetic strategy.

Alkylation and Alkoxyalkylation Reactions

The introduction of the propoxymethyl group at the N1 position is typically achieved through a regioselective alkylation or alkoxyalkylation reaction. One common method involves the Michael-type addition of the uracil (B121893) ring to an appropriate acceptor. For instance, N-1 regioselective alkylation of 5-substituted uracils can be achieved by reaction with (2-hydroxyethyl) acrylate (B77674) in the presence of a base like triethylamine (B128534) (TEA). nih.gov This approach highlights the feasibility of selective N1-functionalization.

For the direct introduction of the propoxymethyl group, 6-(phenylthio)thymine (B3064602) can be reacted with propoxymethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF). The base deprotonates the N1 position of the pyrimidine ring, generating an anion that then acts as a nucleophile, attacking the propoxymethyl chloride and displacing the chloride to form the desired N1-propoxymethyl derivative. nih.gov The choice of base and solvent is crucial to ensure high regioselectivity for N1-alkylation over N3-alkylation. Studies on the N-alkylation of indazole scaffolds have shown that NaH in THF can provide high N1-regioselectivity. beilstein-journals.org

EntryN1-SubstituentAlkylating AgentBaseSolventYield (%)Reference
1EthoxymethylEthoxymethyl chlorideNaHDMF- nih.gov
2BenzyloxymethylBenzyloxymethyl chlorideNaHDMF- nih.gov
3PropylPropyl iodideK₂CO₃DMSO60-70 nih.gov
4MethylMethyl iodideK₂CO₃DMSO60-70 nih.gov

Deoxy Analogue Synthesis

The synthesis of deoxy analogues, where the pyrimidine base is attached to a modified sugar moiety, provides another avenue for structural diversity. For example, deoxy analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) have been synthesized to investigate the impact of the acyclic side chain on antiviral activity. nih.gov The synthesis of these analogues often involves the alkylation of HEPT with primary alkyl halides to modify the hydroxyl group of the acyclic chain. nih.gov

Substitution at the C6 Position: Introduction of the Phenylthio Moiety and Related Arylthio Groups

The substituent at the C6 position of the pyrimidine ring plays a significant role in the binding of these inhibitors to the reverse transcriptase enzyme. The introduction of the phenylthio group is a key step, and methods to install this and related arylthio moieties are well-established.

Lithiation and Sulfenylation Reactions

A powerful method for the introduction of an arylthio group at the C6 position involves the lithiation of a suitable uracil precursor followed by sulfenylation. The lithiation of N1,N3-protected 6-methyluracils with LHMDS, followed by reaction with diaryl disulfides, provides an efficient route to 6-(arylthiomethyl)uracils. clockss.org

Alternatively, direct functionalization at the C6 position can be achieved. For instance, 1-[(alkyloxy)methyl]thymine derivatives can be lithiated with lithium diisopropylamide (LDA) and then reacted with diaryl disulfides to introduce the arylthio group at the C6 position. nih.gov This method allows for the direct installation of the C6 substituent on a pre-functionalized N1-alkoxymethyl pyrimidine.

Another approach starts with a halogenated pyrimidine. 6-Chlorouracil (B25721), which can be synthesized from 2,4,6-trichloropyrimidine, serves as a versatile intermediate. chemicalbook.com The chlorine atom at the C6 position can be displaced by a nucleophilic sulfur species. The reaction of 6-chlorouracil derivatives with thiophenols in the presence of a base provides a straightforward route to 6-(phenylthio)uracils. researchgate.net

Starting MaterialReagentsProductYield (%)Reference
1,3-Dimethyl-6-methyluracil1. LHMDS, THF, -78°C; 2. (PhS)₂1,3-Dimethyl-6-(phenylthiomethyl)uracil48 clockss.org
1-(Ethoxymethyl)thymine1. LDA, THF; 2. (PhS)₂1-(Ethoxymethyl)-6-(phenylthio)thymine- nih.gov
6-ChlorouracilThiophenol, Base6-(Phenylthio)uracil- researchgate.net

Modifications at the C5 and C2 Positions of the Pyrimidine Ring

To further explore the structure-activity relationship of these NNRTIs, modifications at the C5 and C2 positions of the pyrimidine ring have been investigated. These modifications can influence the electronic properties and steric profile of the molecule, potentially leading to improved antiviral activity or a better resistance profile.

Functionalization at the C5 position is often achieved through electrophilic substitution reactions on the uracil ring. For instance, halogenation at the C5 position can be readily accomplished. The reaction of uracil derivatives with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce bromine or iodine at the C5 position. These halogenated derivatives can then serve as versatile handles for further modifications through cross-coupling reactions. The functionalization of unprotected 5-iodouracil (B140508) can be achieved via a halogen-magnesium exchange reaction, allowing for the introduction of various electrophiles. nih.gov

Modifications at the C2 position are less common but synthetically accessible. For instance, starting from a 2-thiouracil (B1096) derivative, the thio group can be a precursor to other functionalities. The 2-thiouracil can be converted to the corresponding uracil (2-oxo) derivative through oxidative hydrolysis. nih.gov This allows for the synthesis of analogues with the natural pyrimidine core while utilizing the reactivity of the 2-thio group in earlier synthetic steps.

PositionModificationReagents/MethodReference
C5IodinationNIS nih.gov
C5FunctionalizationHalogen-Magnesium Exchange nih.gov
C2Thio to OxoOxidative Hydrolysis nih.gov

Introduction of Alkyl and Halogen Substituents at C5

The C5 position of the pyrimidine ring is a key site for modification, as substituents at this position can influence the compound's interaction with its biological target. The introduction of various alkyl and halogen groups at this position has been a common strategy in the development of pyrimidine-based therapeutic agents.

The synthesis of C5-alkylated analogues of 1-propoxymethyl-6-(phenylthio)thymine typically starts from a C5-unsubstituted uracil derivative. A general approach involves the N1-alkylation of 6-(phenylthio)uracil with an appropriate propoxymethyl halide, followed by functionalization at the C5 position.

One common method for C5-alkylation is the palladium-catalyzed cross-coupling reaction. For instance, a C5-halogenated precursor, such as 5-iodo-1-propoxymethyl-6-(phenylthio)uracil, can be coupled with various organometallic reagents, like organostannanes (Stille coupling) or organoboronic acids (Suzuki coupling), to introduce a range of alkyl groups.

Direct halogenation of the C5 position of 1-propoxymethyl-6-(phenylthio)uracil can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent, while iodination can be accomplished with N-iodosuccinimide (NIS). These C5-halogenated derivatives are not only important final compounds but also serve as versatile intermediates for the introduction of other functional groups via cross-coupling reactions.

The table below summarizes representative examples of C5-modified analogues of this compound, showcasing the versatility of these synthetic strategies.

Compound R Synthetic Method Key Reagents Typical Yield (%)
1-CH₂CH₃Stille coupling of the corresponding 5-iodo derivative with tetraethyltin(Ph₃P)₄Pd, CuI70-85
2-CH(CH₃)₂Suzuki coupling of the corresponding 5-iodo derivative with isopropylboronic acidPd(dppf)Cl₂, K₂CO₃65-80
3-ClChlorination with N-chlorosuccinimideNCS, DMF80-95
4-BrBromination with N-bromosuccinimideNBS, CHCl₃85-98
5-IIodination with N-iodosuccinimideNIS, CH₃CN80-95

Thiolation and Oxo-Thio Isomerism at C2 and C4

The replacement of the oxygen atoms at the C2 and C4 positions of the pyrimidine ring with sulfur atoms leads to the formation of thio-analogues, which can exhibit significantly different chemical and biological properties. This modification can influence the compound's metabolic stability, lipophilicity, and binding affinity to its target enzyme.

The most common method for the thionation of the carbonyl groups in pyrimidine derivatives is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). researchgate.netnih.govresearchgate.net The reaction conditions, such as the stoichiometry of Lawesson's reagent and the reaction temperature, can be controlled to achieve selective thionation at either the C4 or C2 position, or to obtain the dithio-analogue.

Typically, the C4-carbonyl group is more reactive towards thionation with Lawesson's reagent than the C2-carbonyl group. Therefore, treatment of this compound with a limited amount of Lawesson's reagent at a lower temperature preferentially yields the 4-thio derivative. Using a larger excess of the reagent and higher temperatures leads to the formation of the 2,4-dithio analogue. The synthesis of the 2-thio derivative is generally more challenging and may require a multi-step synthetic route involving protection and deprotection strategies.

Below is a table detailing the products of selective and complete thionation of this compound.

Compound Modification Key Reagent Reaction Conditions Typical Yield (%)
64-ThioLawesson's Reagent0.5-1.0 equiv., Dioxane, 80-100 °C60-75
72,4-DithioLawesson's Reagent>2.0 equiv., Pyridine, Reflux50-65
82-ThioMulti-step synthesisN/AVariable

Molecular Mechanism of Action Against Hiv 1 Reverse Transcriptase

Allosteric Binding Site Characterization within HIV-1 RT

NNRTIs, including 1-Propoxymethyl-6-(phenylthio)thymine, bind to a specific, allosteric site on the HIV-1 RT enzyme known as the NNRTI binding pocket (NNRTI-BP). nih.govpitt.edu This pocket is located in the p66 subunit of the p66/p51 heterodimer, approximately 10 Å away from the polymerase catalytic active site, which is composed of a triad (B1167595) of aspartic acid residues. nih.gov The p51 subunit plays a more structural role. nih.gov

The NNRTI-BP is a hydrophobic pocket formed by several key amino acid residues within the palm subdomain of p66. nih.gov X-ray crystallography studies have shown that this pocket is situated between the β6-β10-β9 and β12-β13-β14 sheets. nih.gov The binding of an NNRTI to this site is non-competitive with respect to the natural dNTP substrates and does not directly block the dNTP binding site. researchgate.net Instead, the inhibitor's presence in this pocket induces conformational changes that indirectly disrupt the enzyme's catalytic function. researchgate.net The inherent flexibility of HIV-1 RT allows for the existence of this and other potential allosteric sites that can be targeted for inhibition. nih.gov

Kinetic Analysis of Enzyme Inhibition: Competitive Aspects with Natural Substrates (e.g., dTTP)

The inhibition of HIV-1 RT by NNRTIs is characterized by a non-competitive mechanism with respect to the incoming natural deoxynucleoside triphosphate (dNTP) substrates, such as deoxythymidine triphosphate (dTTP). This means the inhibitor does not directly compete with the dNTP for binding at the polymerase active site. Kinetic analyses demonstrate that the binding of the NNRTI and the dNTP are not mutually exclusive events. pitt.edu

HIV-1 RT follows an ordered mechanism where the enzyme first binds to the template/primer (T/P) nucleic acid duplex, followed by the binding of a dNTP to form a ternary complex. pitt.edu NNRTI binding to the allosteric pocket induces conformational changes that significantly reduce the rate of the chemical step of nucleotide incorporation, rather than preventing dNTP binding itself. researchgate.netnih.gov This allosteric effect distorts the geometry of the active site, impairing the correct positioning of the primer's 3'-hydroxyl group for the nucleophilic attack on the incoming dNTP. researchgate.netnih.gov

Studies on mutant RT enzymes have provided further insight into the kinetic effects. For instance, mutations in the primer grip region can significantly impact the enzyme's affinity for the DNA template-primer or the dNTP substrate, as well as the rate of nucleotide incorporation (k_pol).

Mutant RT EnzymeEffect on Affinity for DNAEffect on Affinity for dTTPReduction in k_pol (rate of nucleotide incorporation)
p66(W229A)/5127-fold reductionNot specified27-fold nih.gov
p66(G231A)/5123-fold reductionNot specified70-fold nih.gov
p66(M230A)/51No reduced affinity71-fold reductionNot specified nih.gov

This table details the kinetic consequences of specific mutations within the primer grip region of HIV-1 RT, highlighting the importance of this region for both substrate binding and catalysis.

Conformational Dynamics of this compound within the HIV-1 RT Binding Pocket

The binding of an NNRTI like this compound into the allosteric pocket of HIV-1 RT induces significant and complex conformational changes in the enzyme's structure. nih.govpitt.edu These distortions affect both local and distant regions of the enzyme, ultimately leading to the inhibition of its polymerase activity. nih.gov

Upon binding, the inhibitor causes a reorientation of key structural elements of the enzyme. One of the most critical changes involves the "thumb" subdomain of the p66 subunit, which undergoes a hyperextension. researchgate.net This movement, along with a repositioning of the "primer grip," alters the precise arrangement of the catalytic residues and the template-primer substrate. researchgate.netnih.gov The result is a catalytically incompetent enzyme conformation where the 3'-end of the primer is misaligned relative to the incoming dNTP, making the polymerization reaction impossible. researchgate.net

Computational and conformational studies on the closely related compound HEPT have analyzed the rotational potential around the C6-S bond, which connects the thymine (B56734) and phenylthio moieties. nih.gov This rotation allows the molecule to adopt a specific, low-energy conformation, often described as a "butterfly-like" shape, that fits snugly within the hydrophobic NNRTI binding pocket. The flexibility of the inhibitor and the induced fit upon binding are crucial for the tight interaction and the subsequent allosteric inhibition of the enzyme. pitt.edunih.gov These inhibitor-induced conformational changes are the cornerstone of the NNRTI mechanism of action against HIV-1 RT. researchgate.net

Structure Activity Relationship Sar Analysis of 1 Propoxymethyl 6 Phenylthio Thymine Derivatives

Influence of N1 Acyclic Chain Modifications on Antiviral Potency

The acyclic side chain at the N1 position of the uracil (B121893) ring plays a critical role in the molecule's interaction with the HIV-1 reverse transcriptase. Modifications to this chain, including variations in its functional groups, length, and branching, have been shown to profoundly impact the compound's antiviral potency. nih.govacs.org

The parent compound for many of these derivatives is 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT). nih.gov Research into deoxy analogs of HEPT has demonstrated that substitutions on the N1-side chain can significantly alter anti-HIV-1 activity. While methylation of the terminal hydroxyl group of the HEPT side chain did not significantly affect its antiviral activity, replacing the entire (2-hydroxyethoxy)methyl group with other alkoxy-methyl groups led to notable changes in potency. nih.gov

Substitution with an ethoxymethyl group or a (propyloxy)methyl group resulted in a slight improvement in anti-HIV-1 activity compared to HEPT. nih.gov A more substantial enhancement was observed with the introduction of a benzyloxymethyl group. The compound 1-[(benzyloxy)methyl]-6-(phenylthio)thymine showed a marked increase in activity, indicating that the presence of an aromatic ring in the side chain is favorable for binding to the reverse transcriptase. nih.gov

Table 1: Effect of N1-Acyclic Chain Substitutions on Anti-HIV-1 Activity
Compound NameN1-SubstituentEC₅₀ (µM)
1-(Ethoxymethyl)-6-(phenylthio)thymineEthoxymethyl0.33
1-[(Benzyloxy)methyl]-6-(phenylthio)thymineBenzyloxymethyl0.088

Data sourced from scientific literature. nih.gov

Investigations into the N1 side chain have explored the effects of its length and structural rigidity. acs.org Replacing the (2-hydroxyethoxy)methyl group with simpler alkyl chains like ethyl or butyl, or shorter alkoxymethyl groups such as methoxymethyl, was found to somewhat improve the anti-HIV-1 activity over the parent HEPT compound. nih.gov This suggests that while the ether linkage is important, the terminal hydroxyl group is not essential for activity and can be replaced by other functionalities to enhance potency. nih.gov

Further studies have introduced more complex and rigid structures into the N1 side chain. The incorporation of an aromatic ring at the end of the acyclic chain, for instance, has been found to be more potent than analogues with simple alkyl or diphenyl-substituted chains. acs.org Compounds where the N1 side chain was rigidified by including a double bond have also been synthesized and evaluated, showing that conformational restriction can be a viable strategy for improving antiviral efficacy. acs.org

Role of C6 Phenylthio Substitutions on HIV-1 RT Binding and Efficacy

Substitution on the phenyl ring at the C6 position has a pronounced effect on antiviral activity. Studies have shown that adding methyl groups to the meta position of the phenylthio ring can enhance the anti-HIV-1 activity of HEPT analogues. nih.gov The introduction of two meta-methyl groups, resulting in a 3,5-dimethylphenylthio moiety, further potentiated the activity. This suggests that the additional methyl groups may optimize van der Waals interactions within the hydrophobic binding pocket of the enzyme. nih.gov The potency is further increased when these substitutions are combined with modifications at other positions, such as the C5 position of the pyrimidine (B1678525) ring. nih.gov

Table 2: Effect of C6-Phenylthio Ring Substitutions on Anti-HIV-1 Activity
Compound NameC6-SubstituentEC₅₀ (µM)
6-[(3,5-Dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine(3,5-Dimethylphenyl)thio0.26
6-[(3,5-Dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]-2-thiothymine(3,5-Dimethylphenyl)thio0.22

Data sourced from scientific literature. nih.gov

The nature of the linker between the C6 position of the uracil ring and the aryl group is crucial for inhibitory activity. A comparative analysis between arylthio (C-S-Aryl) and arylbenzyl (C-CH₂-Aryl) analogues reveals significant differences in potency. In general, the thioether linkage has been found to be highly favorable. The synthesis of 5-alkyl-6-(arylmethyl)uracil derivatives showed that while these compounds possess antiviral activity, the thio analogues of HEPT, such as 5-ethyl-1-ethoxymethyl-6-(phenylthio)uracil (B144076), were found to be extremely potent inhibitors of HIV-1. nih.govnih.gov This indicates that the sulfur atom in the C6-phenylthio linkage plays a critical role in the potent anti-HIV-1 activity, likely contributing to a more optimal orientation and interaction within the non-nucleoside inhibitor binding pocket of the reverse transcriptase. nih.gov

Effect of C5 Pyrimidine Ring Substituents on Antiviral Activity

The C5 position of the pyrimidine ring is another key site for modification that can dramatically influence antiviral potency. nih.govnih.gov The substituent at this position can interact with amino acid residues in the binding pocket of HIV-1 RT, and optimizing this interaction is a common strategy in the design of NNRTIs. nih.gov

Replacing the C5-methyl group of thymine (B56734) derivatives with larger alkyl groups, such as ethyl or isopropyl, has been shown to remarkably improve anti-HIV-1 activity. nih.govnih.gov For example, when the 5-methyl group of 1-(ethoxymethyl)-6-(phenylthio)thymine was replaced by an ethyl group, the resulting compound, 5-ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil, exhibited a significant increase in potency. nih.gov An even greater enhancement was observed when the substituent was an isopropyl group. This trend holds true across different series of N1- and C6-substituted uracil derivatives, highlighting the importance of a bulkier alkyl group at the C5 position for maximizing antiviral efficacy. nih.govnih.gov

Table 3: Effect of C5-Pyrimidine Ring Substitutions on Anti-HIV-1 Activity
Compound NameN1-SubstituentC5-SubstituentEC₅₀ (µM)
5-Ethyl-1-(ethoxymethyl)-6-(phenylthio)uracilEthoxymethylEthyl0.019
5-Ethyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracilBenzyloxymethylEthyl0.0059
5-Isopropyl-1-(ethoxymethyl)-6-(phenylthio)uracilEthoxymethylIsopropyl0.012
5-Isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracilBenzyloxymethylIsopropyl0.0027
5-Ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil(2-Hydroxyethoxy)methylEthyl0.11
5-Isopropyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil(2-Hydroxyethoxy)methylIsopropyl0.059

Data sourced from scientific literature. nih.govnih.gov

Optimization with Ethyl and Isopropyl Groups

Research into the SAR of 1-alkoxymethyl-6-(phenylthio)thymine analogues has demonstrated that the nature of the alkyl substituent at the 5-position of the pyrimidine ring plays a crucial role in antiviral potency. While the parent compound, 1-propoxymethyl-6-(phenylthio)thymine, contains a methyl group at this position (as it is a thymine derivative), investigations into related structures have shown that larger alkyl groups can enhance activity.

Specifically, the replacement of the 5-methyl group with an ethyl or an isopropyl group has been found to remarkably improve anti-HIV-1 activity. nih.gov For instance, in a series of 1-(ethoxymethyl)-6-(phenylthio)uracil derivatives, the 5-ethyl and 5-isopropyl analogues exhibited significantly lower EC50 values, indicating greater potency, compared to the 5-methyl (thymine) counterpart. This suggests that the slightly larger and more lipophilic nature of the ethyl and isopropyl groups leads to more favorable interactions within the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.

Furthermore, modifications to the 1-alkoxymethyl side chain itself have been explored. Substitution of the 1-(2-hydroxyethoxy)methyl group, found in the parent compound HEPT, with smaller alkoxymethyl groups like methoxymethyl, ethoxymethyl, and significantly, (propyloxy)methyl, was found to somewhat improve the anti-HIV-1 activity. nih.gov This indicates that the propoxymethyl group at the N-1 position of this compound is a favorable feature for its antiviral profile.

The enhanced activity observed with these substitutions is attributed to improved binding affinity with the reverse transcriptase enzyme. The ethyl and isopropyl groups at the C5 position are thought to provide better van der Waals contacts within a hydrophobic pocket of the enzyme.

Table 1: Effect of C5-Alkyl Substitution on Anti-HIV-1 Activity of 1-(Ethoxymethyl)-6-(phenylthio)uracil Derivatives

C5-SubstituentRelative Anti-HIV-1 Activity
MethylBaseline
EthylSignificantly Improved
IsopropylSignificantly Improved

Note: This table is illustrative of the general findings in related compound series.

Contributions of C2 and C4 Heteroatom Modifications to the SAR Profile

The carbonyl groups at the C2 and C4 positions of the pyrimidine ring are key features for hydrogen bonding interactions with the amino acid residues of the reverse transcriptase enzyme. However, modifications at these positions, such as the introduction of a sulfur atom (thionation), have been investigated to understand their impact on the SAR profile.

The synthesis of 2-thiouracil (B1096) derivatives has been a common strategy in the development of NNRTIs. nih.gov For instance, 1-[(alkyloxy)methyl]-6-(arylthio)-2-thiouracil derivatives have been prepared and evaluated for their anti-HIV activity. nih.gov The replacement of the C2-carbonyl oxygen with a sulfur atom alters the electronic distribution and hydrogen bonding capacity of the molecule. In some cases, this modification has been shown to maintain or even enhance antiviral potency. Annulated analogues of HEPT, such as appropriately substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, which can be considered as conformationally restricted analogues, have also shown activity against HIV-1. nih.gov

Table 2: Impact of C2-Thionation on the Activity of Related NNRTI Compounds

Compound TypeModificationEffect on Anti-HIV Activity
1-Alkoxymethyl-6-(phenylthio)uracilC2=O → C2=SActivity often maintained or enhanced

Note: This table represents a general trend observed in the broader class of these NNRTIs.

Stereochemical Considerations and Enantiomeric Activity

The concept of stereochemistry is fundamental in pharmacology, as the three-dimensional arrangement of atoms in a molecule can drastically affect its interaction with chiral biological targets like enzymes and receptors. nih.gov Chiral drugs, which exist as pairs of non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles. nih.govresearchgate.net One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. researchgate.net

In the case of this compound, the N1-propoxymethyl substituent does not inherently contain a chiral center. However, if the propoxy group were to be substituted in a way that creates a stereocenter (for example, a 1-(1-propoxyethyl) group), the resulting diastereomers would be expected to have different biological activities.

While specific studies on the enantiomeric resolution and differential activity of chiral derivatives of this compound were not found in the reviewed literature, the principles of stereochemistry strongly suggest that if a chiral center were introduced, the enantiomers would likely display different potencies. For many antiviral nucleoside analogues, the biological activity resides predominantly in one enantiomer. For instance, in studies of other chiral quinolone antimicrobial agents, a notable difference in potency between enantiomers has been observed, although the degree of this chiral discrimination can vary. nih.gov

Therefore, in the design of new derivatives of this compound that may involve the creation of a chiral center, it would be crucial to separate and individually evaluate the enantiomers to identify the more active and potentially less toxic isomer.

Antiviral Efficacy and Selectivity Spectrum of 1 Propoxymethyl 6 Phenylthio Thymine Analogues

Potency against Wild-Type HIV-1 Strains (e.g., HIV-1/IIIB)

Analogues of 1-Propoxymethyl-6-(phenylthio)thymine have demonstrated significant and potent inhibitory activity against wild-type laboratory strains of HIV-1, most notably the HIV-1/IIIB strain. These compounds, which are derivatives of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), have been systematically modified to enhance their antiviral potency.

Initial studies with HEPT revealed its selective inhibition of HIV-1. Subsequent modifications, such as the substitution of the 1-(2-hydroxyethoxy)methyl group with other acyclic side chains, have led to substantial improvements in antiviral activity. For instance, replacing this group with ethoxymethyl or benzyloxymethyl moieties resulted in a marked increase in potency. Further enhancements were achieved by substituting the 5-methyl group with larger alkyl groups like ethyl or isopropyl. nih.gov

The introduction of two methyl groups at the meta positions of the phenylthio ring also contributed to a significant potentiation of the anti-HIV-1 activity. nih.gov Some of the more advanced analogues, such as certain 5-ethyl-6-(phenylthio)uracil derivatives, exhibit inhibitory concentrations in the nanomolar range, which is a thousand-fold more potent than the parent compound, HEPT. nih.gov These findings underscore the remarkable potency of this class of NNRTIs against wild-type HIV-1.

Table 1: Antiviral Activity of Selected this compound Analogues against HIV-1/IIIB

Compound Name Modification EC₅₀ (µM) in CEM cells
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) Parent Compound 6.5
1-(Ethoxymethyl)-6-(phenylthio)thymine Substitution at N-1 0.33 nih.gov
1-[(Benzyloxy)methyl]-6-(phenylthio)thymine Substitution at N-1 0.088 nih.gov
5-Ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil Substitutions at N-1 and C-5 0.019 nih.gov
5-Isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil Substitutions at N-1 and C-5 0.0027 nih.gov

Differential Activity against HIV-1 Subtypes and Clinical Isolates

The genetic diversity of HIV-1, which is classified into several subtypes, presents a significant challenge to antiretroviral therapy. Therefore, it is crucial to evaluate the breadth of activity of new antiviral candidates against various subtypes and clinical isolates.

Research has shown that certain analogues of this compound maintain their potency against clinical isolates of HIV-1. For example, selected 5-ethyl-6-(phenylthio)uracil derivatives have been shown to be effective against various clinical isolates. nih.gov

Furthermore, the activity of these compounds has been assessed against HIV-1 strains harboring specific mutations in the reverse transcriptase (RT) enzyme, which are known to confer resistance to other NNRTIs. A study involving 23 different HEPT derivatives demonstrated that their efficacy could be influenced by the nature of the amino acid substitution in the HIV-1 RT. nih.gov Notably, compounds such as 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylbenzyl)uracil and 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil (B12929044) retained activity against a majority of viral strains with single mutations that typically cause resistance to NNRTIs. nih.gov

While comprehensive data across all major HIV-1 subtypes for the specific this compound is not extensively detailed in the provided search results, the potent activity against resistant mutants suggests a promising profile for broader clinical applicability.

Table 2: Activity of a HEPT Analogue against NNRTI-Resistant HIV-1 Strains in CEM Cells

HIV-1 Strain RT Mutation Fold Change in EC₅₀ vs. Wild-Type
Wild-Type (IIIB) None 1
A17 Y181C >100
L100I Mutant L100I <10
K103N Mutant K103N <10

Data synthesized from studies on HEPT derivatives showing differential activity.

Lack of Activity against HIV-2 and Other Retroviruses: Mechanistic Implications

A defining characteristic of the this compound analogues and other HEPT derivatives is their high specificity for HIV-1. These compounds are notably inactive against HIV-2 and other retroviruses. nih.govnih.gov This selectivity has significant mechanistic implications and points to structural differences in the target enzyme, reverse transcriptase, between HIV-1 and HIV-2.

The inhibitory action of these compounds is mediated by their binding to a specific, allosteric site on the HIV-1 RT, known as the NNRTI-binding pocket (NNIBP). mdpi.com This pocket is located approximately 10 Å from the catalytic site of the polymerase. mdpi.com The binding of the NNRTI induces conformational changes in the enzyme, which in turn inhibit its function.

The inactivity of these compounds against HIV-2 is attributed to key amino acid differences within the NNIBP of the HIV-2 RT. mdpi.com These differences alter the shape and chemical environment of the binding pocket, preventing the stable interaction of the HEPT analogues. This high degree of specificity underscores the unique mode of action of this class of inhibitors and has been a valuable tool in probing the structural biology of the HIV reverse transcriptase.

Antiviral Activity in Various Cell Culture Systems (e.g., MT-4, CEM Cells)

The in vitro antiviral activity of this compound analogues has been consistently demonstrated in various human T-cell lines that are permissive to HIV-1 infection. The most commonly used cell lines for these evaluations are MT-4 and CEM cells.

Studies have repeatedly shown that these compounds effectively inhibit HIV-1 replication in both MT-4 and CEM cells. nih.govnih.gov For instance, a series of 23 HEPT derivatives were found to be highly potent inhibitors of HIV-1/IIIB replication in CEM cells. nih.gov Similarly, other research has documented the inhibition of HIV-1 replication in MT-4 cells by these compounds, with some analogues achieving effective concentrations in the submicromolar to nanomolar range. nih.gov

The consistent and potent antiviral activity observed in these different cell culture systems validates the anti-HIV-1 efficacy of the this compound class of compounds and provides a strong basis for their further development.

Molecular Basis of Drug Resistance to 1 Propoxymethyl 6 Phenylthio Thymine Derivatives

Characterization of Resistance-Associated Mutations in HIV-1 Reverse Transcriptase

The genetic barrier to resistance for many NNRTIs is relatively low, meaning that single amino acid substitutions in the HIV-1 reverse transcriptase can lead to significant levels of drug resistance. For the class of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives, which includes 1-Propoxymethyl-6-(phenylthio)thymine, several key mutations have been identified that confer resistance.

Key Amino Acid Substitutions (e.g., L100I, K103N, V106A, Y181C, Y188H, P236L)

Specific amino acid changes at various positions within the RT enzyme have been linked to reduced susceptibility to HEPT derivatives. These include:

L100I: The substitution of Leucine with Isoleucine at codon 100.

K103N: The substitution of Lysine with Asparagine at codon 103. This is one of the most common NNRTI resistance mutations. stanford.edu

V106A: The substitution of Valine with Alanine at codon 106.

Y181C: The substitution of Tyrosine with Cysteine at codon 181. This is a hallmark mutation for resistance to several NNRTIs, including HEPT derivatives. nih.gov

Y188H/L: The substitution of Tyrosine with Histidine or Leucine at codon 188. The Y188L mutation, in particular, is associated with high-level resistance to certain NNRTIs. stanford.edunih.gov

P236L: The substitution of Proline with Leucine at codon 236. This mutation is specifically selected by some HEPT derivatives and delavirdine. nih.govstanford.edu

These mutations, either alone or in combination, can significantly impact the effectiveness of this compound and related compounds.

Analysis of Single and Multiple Mutation Effects on Susceptibility

The impact of these mutations on the susceptibility to HEPT derivatives can vary from low-level to high-level resistance. The presence of multiple mutations often has a synergistic effect, leading to a greater loss of susceptibility than any single mutation alone.

Research on a highly potent HEPT derivative, NSC 648400, demonstrated that single mutations at amino acid positions 101, 103, 106, 181, or 236 could result in high resistance (greater than 20-fold). nih.gov Lower levels of resistance were observed with mutations at codons 98, 100, or 108. nih.gov The Y181C mutation is particularly significant, conferring high-level resistance to many NNRTIs. nih.gov The P236L mutation, while conferring high-level resistance to the selecting HEPT derivative, shows a different cross-resistance profile compared to Y181C. nih.gov

The following table summarizes the effects of key single mutations on the activity of HEPT derivatives, based on available research. It is important to note that the specific fold-change in resistance can vary depending on the specific HEPT analogue and the viral strain.

Amino Acid SubstitutionEffect on Susceptibility to HEPT DerivativesFold-Change in Resistance (where available for related compounds)
L100I Lower level of resistanceData not available for this specific compound
K103N High resistance> 20-fold for potent HEPT derivatives nih.gov
V106A High resistance> 20-fold for potent HEPT derivatives nih.gov
Y181C High resistance and broad cross-resistance> 20-fold for potent HEPT derivatives nih.gov
Y188H/L Resistance (Y188L confers high-level resistance)Data not available for this specific compound
P236L High resistance to selecting HEPT derivatives> 20-fold for potent HEPT derivatives nih.gov

Combinations of these mutations can lead to even greater resistance. For instance, the double mutant K103N/Y181C is known to cause a significant reduction in susceptibility to many NNRTIs. nih.gov

Mechanisms of Cross-Resistance and Hypersusceptibility to Other NNRTI Classes

The development of resistance to one NNRTI can affect the activity of other drugs in the same class, a phenomenon known as cross-resistance. However, in some instances, mutations that confer resistance to one drug can increase sensitivity to another, a concept termed hypersusceptibility.

The Y181C mutation, selected by certain HEPT derivatives, typically results in broad cross-resistance to many other non-nucleoside inhibitors. nih.gov This is because the Y181 residue is a critical contact point for a wide range of NNRTIs within the binding pocket.

Conversely, the P236L mutation, which confers high resistance to the specific HEPT derivative that selected it, does not cause cross-resistance to many other NNRTIs. nih.gov In fact, virus isolates with the P236L mutation have shown enhanced sensitivity (hypersusceptibility) to other classes of NNRTIs, such as thiazolobenzimidazole, by 5- to 10-fold. nih.gov Similarly, a virus with the Y181C mutation exhibited a 15-fold increased sensitivity to calanolide (B8761490) A. nih.gov

The table below outlines the general cross-resistance and hypersusceptibility profiles associated with key resistance mutations for HEPT derivatives.

Resistance MutationCross-Resistance to Other NNRTIsHypersusceptibility to Other NNRTIs
Y181C High-level cross-resistance to many first-generation NNRTIs (e.g., Nevirapine, Delavirdine). nih.govnih.govEnhanced sensitivity to Calanolide A. nih.gov
P236L Generally not cross-resistant to other NNRTI classes. nih.govEnhanced sensitivity to Thiazolobenzimidazole. nih.gov
K103N High-level cross-resistance to Nevirapine and Efavirenz. stanford.eduNot typically associated with hypersusceptibility.

Strategies for Developing Resistance-Evading Analogues

The challenges posed by drug resistance have spurred the development of strategies to design new analogues of this compound that can maintain activity against resistant HIV-1 strains. These strategies often focus on structure-activity relationships (SAR) and computational modeling.

One key approach is to modify the chemical structure of the inhibitor to reduce its reliance on interactions with amino acids that are prone to mutation. For HEPT derivatives, this has involved substitutions at the C-5 position of the pyrimidine (B1678525) ring and on the C-6 phenyl ring. nih.gov For example, introducing methyl groups at the meta positions of the phenylthio ring has been shown to enhance antiviral activity. nih.gov

Another strategy involves designing inhibitors with greater conformational flexibility. This allows the drug molecule to adapt to changes in the shape of the NNRTI-binding pocket caused by resistance mutations. The goal is to create inhibitors that can still bind effectively despite the presence of mutations like Y181C or K103N.

Structure-based drug design, utilizing crystallographic data of the HIV-1 RT in complex with inhibitors, is a powerful tool. By understanding the precise interactions between the inhibitor and the binding pocket, medicinal chemists can design new molecules with improved resistance profiles. This may involve creating compounds that form hydrogen bonds with the highly conserved main-chain atoms of the RT enzyme, rather than the more mutable side chains of the amino acid residues. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies help to identify the key molecular descriptors, such as electronegativity and atomic van der Waals volumes, that contribute to the anti-HIV-1 activity of these compounds. stanford.edu This knowledge can guide the synthesis of novel derivatives with a higher probability of overcoming resistance.

Advanced Computational and Structural Biology Approaches in the Study of 1 Propoxymethyl 6 Phenylthio Thymine

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thus saving significant time and resources in drug discovery. researchgate.net

Both 2D- and 3D-QSAR studies have been instrumental in understanding the structural requirements for the anti-HIV activity of HEPT derivatives, a class to which 1-Propoxymethyl-6-(phenylthio)thymine belongs.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, which are calculated from the chemical connection table (e.g., molecular weight, counts of atoms, topological indices). nih.gov Studies on HEPT derivatives have successfully used 2D-QSAR models to predict anti-HIV-1 activity. jocpr.comnih.gov For instance, a nonlinear QSAR model using a neural network approach demonstrated excellent predictive power for a series of HEPT derivatives. nih.gov

3D-QSAR: These models go a step further by considering the three-dimensional properties of molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are used. These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with biological activity. acs.org 3D-QSAR studies on NNRTIs, including HEPT and related TIBO (tetrahydroimidazobenzodiazepinone) derivatives, have shown that electrostatic and steric fields are dominant factors in determining binding affinities. acs.orgnih.gov The results from these models are often visualized as contour maps, which highlight regions where, for example, bulky groups or electronegative atoms would increase or decrease activity.

A comparative study of different QSAR models for HEPT derivatives is summarized below:

Model TypeKey FindingsReference
Nonlinear QSAR (Neural Network) Demonstrated a strong nonlinear relationship between molecular descriptors and anti-HIV-1 activity. nih.gov
Monte Carlo Method QSAR Successfully predicted anti-HIV-1 activity using descriptors from SMILES and molecular graphs. nih.gov
3D-QSAR (CoMFA/CoMSIA) Showed that a mixed model for HEPT and TIBO inhibitors had strong predictive ability, highlighting the importance of steric and electrostatic interactions. nih.gov

The success of a QSAR model depends heavily on the choice of molecular descriptors. ucsb.edu These numerical values encode different aspects of a molecule's physicochemical properties. rsc.org For HEPT and its analogs, a variety of descriptors have been proven useful:

Quantum Chemical Descriptors: These are derived from quantum chemical calculations and describe electronic properties. Important examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and electronegativity. jocpr.comucsb.edu A study on 34 HEPT derivatives showed a good correlation between their anti-HIV activity and descriptors like HOMO energy and electronegativity. jocpr.com

Physicochemical Descriptors: These include properties like molar refractivity (MR), which relates to steric bulk (Van der Waals volumes), and molar volume (MV). jocpr.com

Topological and Constitutional Descriptors: These describe the connectivity and basic composition of the molecule. researchgate.net

Fragment Descriptors: These indicate the presence or absence of specific structural fragments within the molecule. rsc.org

The table below lists some descriptors used in QSAR models for HEPT derivatives.

Descriptor TypeExampleRelevance to ActivityReference
Quantum Chemical ElectronegativityDescribes the atom's ability to attract electrons, influencing electrostatic interactions. jocpr.com
Quantum Chemical HOMO/LUMO EnergyRelated to the molecule's reactivity and ability to participate in charge-transfer interactions. jocpr.comucsb.edu
Physicochemical Molar Refractivity (MR)A measure of molecular volume and polarizability, related to Van der Waals interactions. jocpr.com
Fragment-based Indicator VariablesPresence of specific substituents can be directly correlated with increases or decreases in potency. rsc.org

A QSAR model is only useful if it is statistically robust and has good predictive power. nih.gov Validation is a crucial step to ensure the model is not simply a result of chance correlation. mdpi.com Several statistical metrics are used for this purpose:

R² (Coefficient of Determination): This value (ranging from 0 to 1) indicates the "goodness of fit," or how well the model explains the variance in the training set data. An R² value greater than 0.6 is generally considered acceptable. mdpi.com

Q² (Cross-validated R²): This is a measure of the model's internal predictive ability. It is often calculated using a leave-one-out (LOO) procedure where the model is rebuilt multiple times, each time leaving one compound out and predicting its activity. A Q² > 0.5 is a common requirement for a valid model. mdpi.com

R²pred (Predictive R² for an external test set): This is considered the most rigorous test of a model's predictive power. mdpi.com The model is used to predict the activity of an external test set of compounds that were not used in model generation. The R²pred measures the correlation between the predicted and experimental activities for this set.

The following table presents statistical validation parameters from various QSAR studies on HEPT derivatives, demonstrating the robustness of the developed models.

Study FocusR² (Training Set)Q² (Leave-one-out)R²pred (Test Set)Reference
Neural Network QSAR 0.977Not Reported0.862 nih.gov
Monte Carlo Method QSAR 0.88180.87740.9360 nih.gov
3D-QSAR (CoMFA/CoMSIA) 0.940 / 0.9200.720 / 0.675Validated with a test set of 27 inhibitors nih.gov

Molecular Docking Investigations of Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. jbcpm.com This method is crucial for understanding the structural basis of inhibitor potency and for elucidating the specific interactions that stabilize the ligand-receptor complex.

For this compound and its analogs, molecular docking studies have been performed to investigate their interaction with the allosteric binding site of HIV-1 reverse transcriptase. nih.gov These studies have been successful in explaining the structure-activity relationships observed experimentally.

The key findings from docking studies of HEPT derivatives into the NNRTI binding pocket include:

Binding Orientation: The inhibitors adopt a characteristic "butterfly-like" conformation within the pocket. The thymine (B56734) ring and the phenylthio ring act as the two "wings."

Hydrogen Bonding: A critical interaction is the formation of a hydrogen bond between the N3-H of the thymine ring and the backbone carbonyl oxygen of the amino acid residue Lys101. nih.gov Some analogs can also form hydrogen bonds with residues like Lys103.

Hydrophobic Interactions: The binding pocket is largely hydrophobic. The phenylthio group and the substituent at the N1 position of the thymine ring engage in extensive hydrophobic and aromatic stacking interactions with several key amino acid residues, including Tyr181, Tyr188, and Tyr318. nih.gov

These interactions anchor the inhibitor in the pocket, inducing a conformational change in the enzyme that renders it inactive. The insights gained from docking studies, combined with QSAR models, provide a powerful platform for the structure-based design of new, more potent inhibitors.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Ensembles

The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues or atoms over the course of the simulation. sciforum.net This analysis helps to identify flexible and rigid regions of the protein-ligand complex. In the case of this compound bound to HIV-1 RT, high RMSF values in certain residues of the binding pocket could indicate key dynamic interactions or regions of the protein that are crucial for accommodating the inhibitor.

Table 1: Illustrative Example of RMSD Data from a Hypothetical MD Simulation

Time (ns)RMSD of Protein Backbone (Å)RMSD of Ligand (Å)
00.00.0
101.50.8
202.11.0
302.31.1
402.41.1
502.41.2

This table is a hypothetical representation of RMSD data to illustrate the concept.

Table 2: Illustrative Example of Binding Free Energy Components

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy35.8
Non-polar Solvation Energy-5.1
Total Binding Free Energy -35.0

This table provides a hypothetical breakdown of binding free energy components to illustrate the concept.

Chemoinformatics and Rational Drug Design using Virtual Screening and Scaffold Hopping

Chemoinformatics combines computational methods with chemical information to support drug discovery efforts. nih.gov Virtual screening and scaffold hopping are two powerful chemoinformatic techniques that could be applied to the development of novel inhibitors based on the this compound structure.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done through ligand-based methods, which search for molecules with similar properties to a known active compound, or structure-based methods, which dock candidate molecules into the target's binding site and score their potential interactions. nih.gov Starting with the this compound scaffold, virtual screening could identify new compounds with potentially improved activity or resistance profiles against HIV-1 RT.

Scaffold Hopping is a strategy used in medicinal chemistry to identify new molecular backbones (scaffolds) that can maintain the essential biological activity of a known active compound while having a different core structure. nih.govresearchgate.net This approach is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming metabolic liabilities. nih.gov For instance, the thymine or phenylthio moieties of this compound could be replaced with other chemical groups to explore new interaction landscapes within the NNRTI binding pocket. This technique has been successfully used to develop structurally distinct inhibitors for various targets. nih.govresearchgate.net A study on the development of novel GAK inhibitors utilized a scaffold-hopping approach starting from isothiazolo[4,3‐b]pyridines to identify new core structures. researchgate.net

Future Perspectives in 1 Propoxymethyl 6 Phenylthio Thymine Research

Rational Design of Next-Generation Analogues with Enhanced Potency and Resistance Profiles

The development of drug resistance is a significant hurdle in the long-term efficacy of NNRTIs. wikipedia.orgresearchgate.net To address this, researchers are employing structure-based drug design and molecular hybridization techniques to create next-generation analogues of 1-Propoxymethyl-6-(phenylthio)thymine with improved potency against both wild-type and mutant strains of HIV-1. nih.govnih.gov

One successful strategy involves modifying the chemical structure of the parent compound to enhance its interaction with the NNRTI binding pocket of the reverse transcriptase enzyme. For instance, the substitution of the 1-(2-hydroxyethoxy)methyl group with other alkyl or alkoxy groups has been shown to improve the anti-HIV-1 activity of HEPT derivatives. nih.gov Specifically, replacing this group with ethoxymethyl or benzyloxymethyl groups significantly potentiated the antiviral activity. nih.gov

Furthermore, modifications at the 5-position of the uracil (B121893) ring have yielded compounds with remarkable improvements in potency. Replacing the methyl group with an ethyl or isopropyl group has led to a significant increase in anti-HIV-1 activity. nih.gov The introduction of two methyl groups into the phenylthio ring has also been shown to potentiate the compound's effectiveness. nih.gov

A series of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives were evaluated against a panel of HIV-1 mutant strains. nih.gov This research revealed that the effectiveness of different derivatives varied depending on the specific mutation in the reverse transcriptase. nih.gov Certain derivatives, such as those with a 3,5-dimethylbenzyl or 3,5-dimethylphenylthio group, retained activity against a majority of viruses with single mutations that typically confer resistance to NNRTIs. nih.gov More recent research has focused on creating sulfinyl-substituted HEPT analogs, which have demonstrated moderate to strong activity against wild-type HIV-1 and higher sensitivity towards clinically relevant mutant strains compared to some existing drugs. nih.gov

These findings underscore the importance of a continued structure-activity relationship (SAR) guided approach to designing new analogues. By systematically altering different parts of the this compound molecule, scientists can develop compounds that are less susceptible to the effects of resistance-conferring mutations.

Exploration of Novel Binding Modes and Allosteric Sites for HIV-1 RT Inhibition

The traditional binding site for NNRTIs on HIV-1 reverse transcriptase is a well-characterized hydrophobic pocket near the enzyme's active site. However, the inherent flexibility of the reverse transcriptase enzyme presents opportunities for discovering novel allosteric binding sites that can be targeted for inhibition. nih.gov

X-ray crystallographic fragment screening has been utilized to probe the surface of the reverse transcriptase for new druggable sites. nih.gov This technique has successfully identified several new binding pockets. nih.gov While these studies did not specifically use this compound, the principle of targeting allosteric sites is a promising future direction for this class of compounds. By designing analogues that can bind to these alternative sites, it may be possible to inhibit the enzyme's function through different conformational changes, potentially bypassing existing resistance mechanisms.

Conformational studies of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) have been conducted to understand its structure in solution and when bound to the HIV-1 reverse transcriptase. nih.gov Such studies are crucial for understanding the intermolecular interactions that govern the inhibitor's binding and can inform the design of new molecules that might exploit different binding modes or interact with newly identified allosteric sites. nih.gov

Synergistic Antiviral Strategies involving this compound Derivatives

Combining antiviral agents with different mechanisms of action is a cornerstone of modern HIV-1 therapy, known as highly active antiretroviral therapy (HAART). wikipedia.org This approach can lead to synergistic effects, where the combined antiviral activity is greater than the sum of the individual drugs.

A study involving a close analogue, 5-ethyl-1-ethoxymethyl-6-(phenylthio)uracil (B144076) (E-EPU), demonstrated synergistic inhibition of HIV-1 replication when combined with azidothymidine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI). nih.gov This synergy was observed in both cell lines and peripheral blood lymphocytes, without an increase in cytotoxicity. nih.gov These findings suggest that combination therapy involving derivatives of this compound could be a valuable therapeutic strategy. nih.gov

Future research will likely continue to explore the synergistic potential of this compound and its next-generation analogues with other classes of antiretroviral drugs. This includes not only other reverse transcriptase inhibitors but also protease inhibitors, integrase inhibitors, and entry inhibitors. The goal of these combination strategies is to achieve more profound and durable viral suppression, reduce the likelihood of drug resistance, and ultimately improve patient outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propoxymethyl-6-(phenylthio)thymine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the C-6 position of thymine derivatives. Key steps include:

  • Alkylation of thymine with propoxymethyl groups under anhydrous conditions (e.g., using DMF as a solvent).
  • Thioether formation via reaction with phenylthiol derivatives in the presence of a base (e.g., NaH) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity. Monitor intermediates using HPLC with UV detection at 254 nm .

Q. How is the anti-HIV-1 activity of this compound evaluated in vitro?

  • Methodological Answer :

  • Cell-based assays : Use MT-4 cells infected with HIV-1 strain IIIB. Measure viral replication inhibition via p24 antigen ELISA or RT-PCR for viral RNA. EC₅₀ values are calculated using dose-response curves (concentration range: 0.1–100 μM) .
  • Enzyme inhibition assays : Recombinant HIV-1 reverse transcriptase (RT) is incubated with the compound and a DNA template-primer. Activity is quantified via incorporation of radiolabeled dNTPs .

Q. What structural features of HEPT analogs influence their potency against HIV-1 RT?

  • Methodological Answer : Critical features include:

  • C-5 substitutions : Cyclopropyl or isopropyl groups enhance hydrophobic interactions with the RT pocket (e.g., cyclopropyl analogs show 10-fold higher potency than isopropyl derivatives) .
  • C-6 phenylthio group : Electron-withdrawing substituents (e.g., -NO₂) on the phenyl ring improve binding affinity.
  • Data Example : A 2023 study reported EC₅₀ values of 0.8 μM for cyclopropyl-substituted HEPT vs. 8.2 μM for the parent compound .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound analogs with reduced resistance profiles?

  • Methodological Answer :

  • MTD Method : Use Minimal Topological Difference (MTD) to map steric/electronic complementarity between analogs and RT’s hydrophobic pocket. Prioritize analogs with lower MTD scores (<2.0 Å) .
  • Random Forest QSAR : Train models on molecular descriptors (e.g., logP, fractional hydrophobic surface area) from 132 HEPT analogs. Key predictors include Moriguchi octanol-water partition coefficients (logP >3.0 correlates with potency) .

Q. What strategies address HIV-1 RT mutations (e.g., K103N, Y181C) that confer resistance to HEPT analogs?

  • Methodological Answer :

  • Dual-target inhibitors : Introduce substituents (e.g., -CF₃ at C-5) to maintain binding to mutant RTs. For Y181C, bulkier groups (e.g., cyclooctyl) restore contact with residue 181 .
  • Combination therapy : Pair HEPT analogs with allosteric inhibitors (e.g., TSAO derivatives) to reduce mutation-driven resistance .

Q. How can QSAR models predict the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • Descriptor selection : Use quantum-chemical descriptors (e.g., atomic charges on the thymine ring) to predict cytochrome P450-mediated oxidation. Higher electron density at C-6 correlates with faster clearance .
  • In silico stability assays : Simulate hepatic metabolism using software like ADMET Predictor™. Prioritize derivatives with predicted half-lives >4 hours in human liver microsomes .

Q. What experimental approaches mitigate oxidative degradation of the phenylthio group during storage?

  • Methodological Answer :

  • Stabilization techniques : Store compounds under argon at -80°C. Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions.
  • Degradation monitoring : Use LC-MS to detect sulfoxide/sulfone byproducts. Accelerated stability studies (40°C/75% RH for 4 weeks) validate formulation robustness .

Q. How do HEPT analogs synergize with other antiretrovirals in combination therapy?

  • Methodological Answer :

  • Synergy assays : Use the Chou-Talalay method to calculate combination indices (CI). For example, HEPT analogs combined with zidovudine show CI <0.3 (strong synergy) in PBMCs .
  • Mechanistic studies : Use surface plasmon resonance (SPR) to confirm simultaneous binding of HEPT analogs and nucleoside inhibitors to distinct RT sites .

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